![molecular formula C24H21N3O4S B2667242 Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-61-0](/img/structure/B2667242.png)
Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
This compound is a complex organic molecule with several functional groups, including an ester group (carboxylate), an amide group (acetamido), and a heterocyclic ring (dihydrothieno[3,4-d]pyridazine). These functional groups could potentially give the compound a variety of chemical and biological properties .
Scientific Research Applications
Synthesis and Herbicidal Activities
A study by Xu et al. explored the synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, starting from a related compound. These derivatives demonstrated significant herbicidal activities, comparing favorably with commercial herbicides like diflufenican against dicotyledonous plants (Xu et al., 2008).
Antimicrobial Evaluation
Research by Farag et al. reported the utility of a pyrimidine derivative in synthesizing new pyrido[1,2-f]pyrimidine and other related derivatives. These synthesized products were evaluated for antimicrobial activity, showcasing the potential of these compounds in combating microbial infections (Farag et al., 2008).
Facile Synthesis of Heterocycles
A study by Sanad et al. detailed the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine incorporating a 1,3-diarylpyrazole moiety. This study illustrates the versatility of thieno[3,4-d]pyridazine derivatives in synthesizing complex heterocyclic structures (Sanad et al., 2018).
Novel Allosteric Modulators
Ferguson et al. identified ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate as a new allosteric modulator of the adenosine A1 receptor, highlighting a new class of antagonists that recognize the receptor's allosteric site (Ferguson et al., 2008).
Antibacterial Activity
Singh and Kumar synthesized 2-(substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles from ethyl pyridine-4-carboxylate, demonstrating their antibacterial activity against selected strains, showcasing the potential use of these compounds in developing new antibacterial agents (Singh & Kumar, 2015).
properties
IUPAC Name |
ethyl 5-[[2-(3-methylphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-3-31-24(30)21-18-14-32-22(25-19(28)13-16-9-7-8-15(2)12-16)20(18)23(29)27(26-21)17-10-5-4-6-11-17/h4-12,14H,3,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFKMBVKBYYZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC(=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate |
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